N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-13-4-2-10(25-13)8-14-19-20-16(24-14)18-15(21)9-1-3-11-12(7-9)23-6-5-22-11/h1-4,7H,5-6,8H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHRWIFYTGEIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a benzodioxine moiety and an oxadiazole ring, which are known for their diverse pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
Properties
| Property | Value |
|---|---|
| Molecular Weight | 385.82 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in available data |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzodioxine moieties. For instance:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various human cancer cell lines. In particular, it was tested against 12 different cancer cell lines, showing significant inhibitory activity in several cases.
-
Mechanism of Action : The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential has also been reported under conditions of glucose starvation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown moderate to strong activity against various bacterial strains. For example:
- Antibacterial Screening : Compounds with similar oxadiazole structures exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition
The biological activity extends to enzyme inhibition as well:
- Acetylcholinesterase (AChE) Inhibition : Several derivatives have shown promising AChE inhibitory activity.
- Urease Inhibition : The compound's derivatives have been evaluated for urease inhibition, with some showing IC50 values significantly lower than standard reference compounds.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic potency of various derivatives against human cancer cell lines:
- Compounds were synthesized and tested for their cytotoxic effects.
- Significant findings indicated that certain derivatives exhibited potency comparable to established chemotherapeutics like cisplatin.
Study 2: Enzyme Inhibition Assays
A series of compounds were synthesized and evaluated for their enzyme inhibition capabilities:
| Compound ID | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound A | 2.14 | 1.21 |
| Compound B | 0.63 | 6.28 |
| Compound C | 1.13 | 2.39 |
These results highlight the potential of these compounds as effective enzyme inhibitors.
Comparison with Similar Compounds
Research Findings and Implications
- demonstrates that benzodioxin-oxadiazole derivatives with optimized substituents (e.g., chloro, nitro) exhibit strong antibacterial efficacy and low toxicity. The target compound’s chlorothiophene group aligns with this trend, suggesting promise for further testing .
Preparation Methods
Hydrazide Formation
The synthesis begins with the preparation of a hydrazide derivative. Ethyl 2-(5-chlorothiophen-2-yl)acetate is treated with hydrazine monohydrate in ethanol under reflux, yielding the corresponding hydrazide.
Reaction Conditions :
Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the 1,3,4-oxadiazole ring.
Optimized Protocol :
-
Reagents : Hydrazide (0.017 mol), CS₂ (0.025 mol), KOH (0.025 mol).
-
Solvent : Ethanol (50 mL).
-
Conditions : Reflux for 6 hours, followed by acidification with HCl.
Synthesis of Intermediate B: 2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride
Carboxylic Acid Activation
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O.
Procedure :
-
Reagent : SOCl₂ (2 eq).
-
Solvent : Dry dichloromethane (DCM).
-
Conditions : Stirred at 0°C → room temperature for 3 hours.
-
Workup : Excess SOCl₂ is removed under vacuum.
Coupling of Intermediates A and B
Amide Bond Formation
Intermediate A is reacted with Intermediate B in the presence of a base to facilitate nucleophilic acyl substitution.
Methodology :
-
Base : Potassium carbonate (K₂CO₃, 1.2 eq).
-
Conditions : Stirred at room temperature for 3–6 hours.
Mechanistic Insight :
The amine group of Intermediate A attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond.
Alternative Pathways and Optimization
One-Pot Synthesis
A streamlined approach involves sequential hydrazide formation, cyclization, and coupling without isolating intermediates. This method reduces purification steps but requires precise stoichiometric control.
Key Considerations :
Halogenation Strategies
Introducing the 5-chlorothiophene moiety early in the synthesis (e.g., using 5-chlorothiophene-2-carbonyl chloride) avoids late-stage functionalization challenges.
Analytical Validation and Characterization
Spectroscopic Data
-
¹H NMR : Key signals include:
-
δ 7.45–7.32 (dihydrobenzodioxine aromatic protons).
-
δ 6.85 (thiophene proton).
-
δ 4.30–4.15 (methylene groups of benzodioxine).
-
-
MS (ESI+) : [M+H]⁺ calculated for C₁₇H₁₃ClN₃O₃S: 398.04; observed: 398.12.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥98% purity for optimized batches.
Challenges and Mitigation Strategies
Side Reactions
-
Anionic Polymerization : The (5-chlorothiophen-2-yl)methyl group may undergo polymerization under strongly basic conditions. Mitigated by using milder bases (e.g., K₂CO₃ instead of KOH).
-
Oxadiazole Ring Degradation : Prolonged heating in protic solvents can hydrolyze the oxadiazole. Aprotic solvents (e.g., DMF) are preferred.
Q & A
Q. What are the recommended synthetic routes and critical optimization parameters for synthesizing N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Alkylation of the oxadiazole ring with 5-chlorothiophen-2-ylmethyl bromide, requiring anhydrous DMF as a solvent and K₂CO₃ as a base .
- Step 3 : Coupling with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key Optimization : Reaction temperature (60–80°C for cyclization), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio for alkylation) significantly impact yields (typically 45–65%) .
Q. How should researchers validate the structural integrity and purity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Confirm substitution patterns (e.g., benzodioxine protons at δ 4.2–4.5 ppm, oxadiazole C=N signals at 160–165 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., C₁₉H₁₅ClN₃O₄S) with isotopic clusters for Cl .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorometric assays, given structural similarity to benzodioxine-based inhibitors .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 µM indicating potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodology :
- Core Modifications : Replace the 1,3,4-oxadiazole with 1,2,4-triazole to assess impact on hydrogen bonding .
- Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzodioxine para-position to enhance electrophilic interactions .
- Biological Testing : Compare IC₅₀ values across modified analogs using dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardize Assays : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%) .
- Validate Target Engagement : Employ SPR (surface plasmon resonance) to measure direct binding kinetics (KD) to suspected targets like COX-2 .
- Replicate Under Rigorous Conditions : Include positive controls (e.g., celecoxib for COX-2) and statistical validation (p < 0.01 via ANOVA) .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess CYP450 metabolism (e.g., CYP3A4 liability) and hERG channel inhibition .
- Metabolite Identification : Simulate phase I/II metabolism with GLORY or Meteor Nexus, focusing on sulfoxidation (thiophene ring) and glucuronidation (carboxamide) .
- In Vivo Correlation : Validate predictions using microsomal stability assays (e.g., rat liver microsomes, t₁/₂ >30 min desirable) .
Q. What crystallographic techniques elucidate solid-state interactions impacting solubility?
- Single-Crystal XRD : Resolve π-π stacking between benzodioxine and oxadiazole rings, which may reduce aqueous solubility .
- Powder XRD : Compare diffraction patterns with computational models (Mercury CSD) to identify polymorphic forms .
- DSC/TGA : Measure melting points (e.g., 210–220°C) and thermal decomposition profiles to guide formulation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
